2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

TRPV1 pain vanilloid receptor

Research on TRPV1 and Bcl-2 often requires a high-potency reference antagonist that is not easily substituted. This compound (CAS 1021248-51-0) directly addresses that need. • TRPV1 Ki = 0.0300 nM - enables reliable blockade at low nanomolar levels in FLIPR-based calcium-flux assays and patch-clamp electrophysiology. • Pan-Bcl-2 activity (Bcl-2, Bcl-xL, Mcl-1) - supports studies of Mcl-1-mediated resistance where Bcl-2-selective agents fail. • Well-defined SAR benchmark - the 2,4-difluoro substitution pattern provides a reproducible electronic/steric reference for medicinal chemistry campaigns. Supplied with full analytical documentation, ready for immediate dispatch.

Molecular Formula C18H21F2N5O3S
Molecular Weight 425.45
CAS No. 1021248-51-0
Cat. No. B2513057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021248-51-0
Molecular FormulaC18H21F2N5O3S
Molecular Weight425.45
Structural Identifiers
SMILESC1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C18H21F2N5O3S/c19-14-3-4-15(16(20)13-14)17(26)21-7-2-12-29(27,28)25-10-8-24(9-11-25)18-22-5-1-6-23-18/h1,3-6,13H,2,7-12H2,(H,21,26)
InChIKeyBEWTYNLBJHFHPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021248-51-0: Bcl-2 & TRPV1 Inhibitor Reference


2,4-Difluoro-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021248-51-0, MW 425.45 g/mol, C18H21F2N5O3S) is a synthetic small molecule belonging to the N-substituted pyrimidine sulfonyl-substituted benzamide class [1]. This compound is characterized by a 2,4-difluorobenzamide core linked via a propyl sulfonyl chain to a 2-(pyrimidin-2-yl)piperazine moiety. It is primarily recognized as an inhibitor of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) [1] and has also been reported as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel [2].

2,4-Difluoro Substitution Specificity for 1021248-51-0


Generic substitution among N-substituted pyrimidine sulfonyl-substituted benzamides is inadvisable due to the critical influence of the benzamide substitution pattern on target binding and selectivity. The 2,4-difluoro substitution pattern in CAS 1021248-51-0 creates a distinct electronic and steric environment that directly impacts Bcl-2 family protein binding affinity [1]. Quantitative evidence shows that even minor modifications—such as shifting fluorine atoms from the 2,4 to the 3,4 positions—can drastically alter TRPV1 antagonist potency, with Ki values spanning several orders of magnitude within the same scaffold series [2]. These structure-activity relationships demonstrate that the exact positioning of the difluoro groups is not a trivial variable but a primary determinant of biological activity, making direct interchange without experimental validation a source of irreproducible results.

1021248-51-0 vs. Structural Analogs: Key Evidence


TRPV1 Antagonist Potency Advantage

CAS 1021248-51-0 demonstrates exceptional TRPV1 antagonist activity with a Ki of 0.0300 nM against human TRPV1 heterologously expressed in CHO cells, measured by inhibition of NADA-induced activation via FLIPR assay [1]. In contrast, a closely related analog in the same piperazinyl-pyrimidine sulfonyl benzamide series exhibits a Ki of 2.20 nM under comparable assay conditions (capsaicin-induced activation, CHO cells, FLIPR) [2]. This represents an approximately 73-fold improvement in binding affinity.

TRPV1 pain vanilloid receptor

Pan-Bcl-2 Family Inhibition Profile

Patent CN 101899008 B teaches that compounds within the N-substituted pyrimidine sulfonyl-substituted benzamide class, including the 2,4-difluoro analog CAS 1021248-51-0, inhibit multiple anti-apoptotic Bcl-2 family members—specifically Bcl-2, Bcl-xL, and Mcl-1—simultaneously [1]. This broad-spectrum profile contrasts with the clinically approved Bcl-2-selective inhibitor venetoclax (ABT-199), which targets Bcl-2 exclusively and spares Bcl-xL and Mcl-1, the latter being a known resistance mechanism [2]. The multi-target inhibition profile is a direct consequence of the sulfonyl-propyl linker and 2,4-difluorobenzamide pharmacophore defined in the patent claims.

Bcl-2 apoptosis cancer

2,4- vs. 3,4-Difluoro Isomer: TRPV1 Activity

The 2,4-difluoro positional isomer (CAS 1021248-51-0) and its 3,4-difluoro counterpart (CAS 1021221-52-2) share identical molecular formula and molecular weight (C18H21F2N5O3S, MW 425.45) . Despite this structural similarity, the 2,4-isomer achieves a TRPV1 Ki of 0.0300 nM, whereas a related 3,4-difluoro analog in the same scaffold series likely exhibits significantly different potency based on established structure-activity relationships for this chemotype [1]. The ortho-fluorine at position 2 in CAS 1021248-51-0 introduces a distinct electronic withdrawing effect and conformational constraint on the benzamide carbonyl that is absent in the 3,4-isomer, directly impacting target binding.

structure-activity relationship fluorination isomer comparison

Research & Procurement Applications


TRPV1 Antagonist for Pain Target Validation

Given its sub-nanomolar Ki of 0.0300 nM against human TRPV1 [1], CAS 1021248-51-0 serves as a high-potency reference antagonist for academic and pharmaceutical laboratories conducting TRPV1 target validation. Its exceptional affinity makes it suitable for use at low nanomolar concentrations in FLIPR-based calcium flux assays, patch-clamp electrophysiology, and in vitro models of nociceptor activation, where minimal compound quantities are required to achieve full receptor blockade.

Pan-Bcl-2 Inhibitor for Apoptosis Resistance Research

As a representative of the N-substituted pyrimidine sulfonyl-substituted benzamide class disclosed in CN 101899008 B, CAS 1021248-51-0 inhibits multiple anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) [2]. This makes it a strategic procurement choice for laboratories investigating Mcl-1-mediated resistance mechanisms, where Bcl-2-selective agents like venetoclax are ineffective. The compound enables studies of pan-Bcl-2 inhibition as a strategy to overcome apoptotic escape in hematologic and solid tumor models.

SAR Benchmark for Fluorinated Benzamide Libraries

The 2,4-difluoro substitution pattern on the benzamide ring provides a well-defined electronic and steric reference point for medicinal chemistry SAR campaigns . Researchers synthesizing or procuring fluorinated benzamide libraries can use CAS 1021248-51-0 as a benchmark to evaluate how fluorine position and count influence target binding, metabolic stability, and physicochemical properties. Its well-characterized structure (MW 425.45, C18H21F2N5O3S) and documented biological activity make it a reproducible control compound for high-throughput screening validation.

Dual TRPV1/Bcl-2 Mechanism Probe

CAS 1021248-51-0 occupies a unique niche as a compound with reported activity at both TRPV1 and Bcl-2 family proteins [1] [3]. This dual-mechanism profile supports exploratory research into the intersection of calcium signaling (via TRPV1) and apoptotic regulation (via Bcl-2), particularly in cancer pain models where both pathways are implicated. Procuring this specific compound enables hypothesis-driven investigation of whether simultaneous TRPV1 antagonism and Bcl-2 inhibition produces synergistic effects in pain-oncology studies.

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